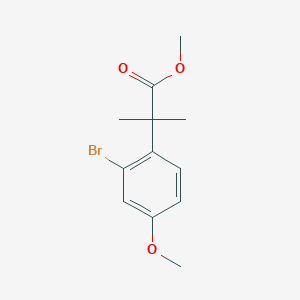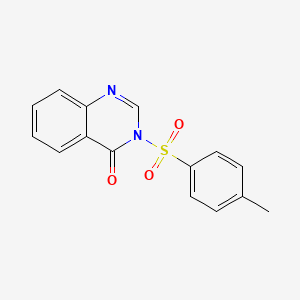
2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of dibenzylidene cyclohexanones, which are characterized by the presence of two benzylidene groups attached to a cyclohexanone core. The presence of bromine and hydroxyl groups further enhances its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one typically involves an aldol condensation reaction. The starting materials are 3-bromo-2-hydroxybenzaldehyde and cyclohexanone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of sensors and materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one is largely dependent on its interaction with specific molecular targets. The compound can form complexes with metal ions, which can enhance its reactivity and biological activity. The presence of bromine and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis((E)-4-methylbenzylidene)cyclohexan-1-one
- 2,6-bis((E)-4-hydroxybenzylidene)cyclohexan-1-one
- 2,6-bis((E)-4-methoxybenzylidene)cyclohexan-1-one
Uniqueness
2,6-bis((E)-3-bromo-2-hydroxybenzylidene)cyclohexan-1-one is unique due to the presence of bromine atoms, which can significantly alter its reactivity and potential applications. The bromine atoms can participate in halogen bonding and other interactions that are not possible with other similar compounds. Additionally, the hydroxyl groups provide sites for further functionalization, making this compound a versatile building block for various chemical syntheses.
Properties
Molecular Formula |
C20H16Br2O3 |
|---|---|
Molecular Weight |
464.1 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(3-bromo-2-hydroxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Br2O3/c21-16-8-2-6-14(19(16)24)10-12-4-1-5-13(18(12)23)11-15-7-3-9-17(22)20(15)25/h2-3,6-11,24-25H,1,4-5H2/b12-10+,13-11+ |
InChI Key |
AHRCWLQZDDCGHW-DCIPZJNNSA-N |
Isomeric SMILES |
C1C/C(=C\C2=C(C(=CC=C2)Br)O)/C(=O)/C(=C/C3=C(C(=CC=C3)Br)O)/C1 |
Canonical SMILES |
C1CC(=CC2=C(C(=CC=C2)Br)O)C(=O)C(=CC3=C(C(=CC=C3)Br)O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)



![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)


![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)




